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Compound of Interest

Compound Name: 7-Methoxy-2-phenyl-quinolin-4-ol

Cat. No.: B494273 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 7-
Methoxy-2-phenyl-quinolin-4-ol (C₁₆H₁₃NO₂), a quinoline derivative of interest in medicinal

chemistry and materials science. Due to the limited availability of experimentally-derived

spectra for this specific compound in public databases, this guide presents a combination of

predicted data for the target molecule and experimental data from closely related analogs to

offer a valuable reference for characterization.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for 7-Methoxy-2-phenyl-quinolin-
4-ol and its analogs. This information is crucial for the structural elucidation and purity

assessment of this class of compounds.

Table 1: Mass Spectrometry Data for 7-Methoxy-2-phenyl-quinolin-4-ol[1][2]
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Parameter Value

Molecular Formula C₁₆H₁₃NO₂

Molecular Weight 251.28 g/mol [1]

Monoisotopic Mass 251.094628657 Da[1]

Predicted m/z of Adducts

[M+H]⁺ 252.10192

[M+Na]⁺ 274.08386

[M-H]⁻ 250.08736

[M+NH₄]⁺ 269.12846

[M+K]⁺ 290.05780

Table 2: ¹H NMR Spectroscopic Data of an Analogous Quinoline Derivative

Disclaimer: The following ¹H NMR data is for 2-(4-Chlorophenyl)-4-(3,4-dimethoxy-phenyl)-6-

methoxy-3-methylquinoline and is provided as a reference for expected chemical shifts and

splitting patterns.[3]
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Chemical Shift (δ)
ppm

Multiplicity Integration
Assignment
(Proposed)

8.05 d, J = 9.2 Hz 1H Aromatic H

7.57 m 2H Aromatic H

7.47 m 2H Aromatic H

7.33 dd, J = 9.2, 2.8 Hz 1H Aromatic H

7.07 d, J = 8.1 Hz 1H Aromatic H

6.88 dd, J = 8.1, 1.9 Hz 1H Aromatic H

6.83 d, J = 1.9 Hz 1H Aromatic H

6.74 d, J = 2.8 Hz 1H Aromatic H

4.01 s 3H OCH₃

3.91 s 3H OCH₃

3.75 s 3H OCH₃

2.18 s 3H CH₃

Table 3: ¹³C NMR Spectroscopic Data of an Analogous Quinoline Derivative

Disclaimer: The following ¹³C NMR data is for 2-(4-Chlorophenyl)-4-(3,4-dimethoxy-phenyl)-6-

methoxy-3-methylquinoline and is provided as a reference for expected chemical shifts.[3]

Chemical Shift (δ) ppm

157.7, 157.0, 149.1, 148.5, 146.6, 142.4, 140.0, 134.0, 130.9, 130.5 (2C), 130.2, 128.4 (2C), 128.3,

121.0, 127.0, 112.3, 111.4, 104.0, 56.0, 55.9, 55.4, 18.6

Table 4: IR Spectroscopic Data of an Analogous Quinoline Derivative

Disclaimer: The following IR data is for 2-(4-Chlorophenyl)-4-(3,4-dimethoxy-phenyl)-6-

methoxy-3-methylquinoline and is provided as a reference for expected vibrational frequencies.

[3]
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Wavenumber (cm⁻¹) Assignment (Proposed)

3077 Cₐᵣ-Hₐᵣ stretch

2959 OCH₃ stretch

2836 CH₃ stretch

1619 C=N stretch

1253 C-O stretch

Experimental Protocols
The following are generalized experimental protocols for the synthesis and spectroscopic

analysis of quinolin-4-ol derivatives, which can be adapted for 7-Methoxy-2-phenyl-quinolin-
4-ol.

Synthesis
A common method for the synthesis of 2-aryl-quinolin-4-ols is the Conrad-Limpach reaction. A

typical procedure involves the condensation of an aniline with a β-ketoester, followed by

thermal cyclization. For the synthesis of 7-Methoxy-2-phenyl-quinolin-4-ol, 3-methoxyaniline

would be reacted with ethyl benzoylacetate.

Step 1: Condensation. To a solution of 3-methoxyaniline (1 equivalent) in a suitable solvent

such as ethanol or toluene, add ethyl benzoylacetate (1.1 equivalents). The mixture is stirred at

reflux for several hours, and the progress of the reaction is monitored by thin-layer

chromatography (TLC). Upon completion, the solvent is removed under reduced pressure to

yield the crude enamine intermediate.

Step 2: Cyclization. The crude enamine is added to a high-boiling point solvent, such as

diphenyl ether or Dowtherm A, and heated to approximately 250 °C for 1-2 hours. The reaction

is monitored by TLC. After cooling, the reaction mixture is diluted with a non-polar solvent like

hexane to precipitate the product. The solid is collected by filtration, washed with hexane, and

then purified by recrystallization from a suitable solvent (e.g., ethanol or DMF/water) to afford

the pure 7-Methoxy-2-phenyl-quinolin-4-ol.
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Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are typically

recorded on a 400 or 500 MHz spectrometer. The sample is dissolved in a deuterated solvent,

such as deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆), with tetramethylsilane

(TMS) used as an internal standard.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is performed using an

electrospray ionization (ESI) source to confirm the elemental composition and exact mass of

the synthesized compound.

Infrared (IR) Spectroscopy: The IR spectrum is recorded using a Fourier-transform infrared

(FTIR) spectrometer. The sample can be prepared as a KBr pellet or analyzed as a thin film.

Visualizations
The following diagrams illustrate the general workflow for the synthesis and spectroscopic

characterization of a quinoline derivative.
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Caption: General workflow for synthesis and spectroscopic characterization.
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Caption: Logical flow from synthesis to structural confirmation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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